The synthesis of c-Fms-IN-9 involves multiple steps typically associated with organic synthesis techniques. While specific synthetic routes for c-Fms-IN-9 are not detailed in the available literature, compounds targeting receptor tyrosine kinases like c-Fms often utilize methods such as:
For example, inhibitors like imatinib have been utilized as templates for developing new compounds targeting c-Fms, emphasizing structural similarities that confer inhibitory activity .
The molecular structure of c-Fms-IN-9 is characterized by specific functional groups that interact with the active site of the c-Fms receptor. While detailed structural data for c-Fms-IN-9 is limited, compounds in this class typically feature:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy once sufficient quantities are synthesized .
c-Fms-IN-9 primarily engages in competitive inhibition with the c-Fms receptor by preventing its phosphorylation upon ligand binding. The following reactions are typically involved:
In vitro assays often evaluate the efficacy of c-Fms-IN-9 by measuring its ability to reduce phosphorylation levels in cell lines expressing c-Fms .
The mechanism of action for c-Fms-IN-9 involves:
Studies have shown that inhibiting c-Fms can lead to decreased osteoclastogenesis and reduced bone resorption, highlighting its potential therapeutic benefits .
The physical and chemical properties of c-Fms-IN-9 would typically include:
These properties can significantly influence pharmacokinetics and pharmacodynamics .
c-Fms-IN-9 has potential applications in various fields:
Research continues to explore these applications, aiming to validate the therapeutic potential of c-Fms inhibitors like c-Fms-IN-9 .
The c-FMS/CSF-1R receptor is a single-pass transmembrane tyrosine kinase encoded by the CSF1R gene on chromosome 5q32. Its extracellular region comprises five immunoglobulin-like domains (D1-D5) that facilitate binding to primary ligands CSF-1 and interleukin-34 (IL-34). Intracellularly, the receptor contains a juxtamembrane domain and a split kinase domain that initiates downstream signaling upon dimerization and autophosphorylation [9]. This structural configuration enables the receptor to activate multiple proliferative and survival pathways, including phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and phospholipase C-gamma (PLCγ) cascades. In physiological contexts, CSF-1R signaling maintains tissue-resident macrophage populations and regulates osteoclast differentiation [9]. However, pathological overexpression or constitutive activation occurs across diverse disease states.
In oncology, CSF-1R overexpression correlates with poor prognosis in breast carcinoma, glioblastoma, and hepatocellular carcinoma. Tumor cells and stromal elements secrete CSF-1, establishing paracrine loops that recruit tumor-associated macrophages (TAMs). These TAMs predominantly exhibit an M2-polarized phenotype characterized by expression of CD163, CD206, and arginase-1. M2 macrophages secrete immunosuppressive factors (IL-10, TGF-β), pro-angiogenic molecules (VEGF, PDGF), and extracellular matrix-remodeling enzymes (matrix metalloproteinases), collectively fostering immune evasion, neovascularization, and metastatic dissemination [3] [6]. In glioblastoma models, CSF-1R inhibition reduces TAM infiltration by 70% and synergizes with immune checkpoint blockade [6].
Beyond oncology, CSF-1R signaling contributes to neurodegenerative and autoimmune disorders. In progressive multiple sclerosis, CSF-1 and CSF-1R transcripts are significantly elevated in demyelinating lesions compared to normal-appearing white matter. Activated microglia—CNS-resident macrophages dependent on CSF-1R signaling—proliferate excessively (Ki67+), adopt a pro-inflammatory phenotype, and drive axonal damage through reactive oxygen species and cytokine production (TNF-α, IL-1β) [1]. Experimental autoimmune encephalomyelitis studies confirm that CSF-1R inhibition attenuates microglial activation, reduces demyelination, and improves neurological function [1].
Table 1: Pathological Consequences of CSF-1R Signaling Dysregulation
Disease Category | Mechanism of Pathogenesis | Key Cellular Effects |
---|---|---|
Solid Tumors (e.g., Breast, Glioma) | Paracrine CSF-1 secretion by tumor cells | Recruitment of M2-polarized TAMs; Immunosuppression; Angiogenesis |
Chronic Neuroinflammation (e.g., Progressive MS) | Autocrine microglial CSF-1/CSF-1R activation | Microglial proliferation; Pro-inflammatory cytokine release; Demyelination |
Rheumatoid Arthritis | Synovial fluid CSF-1 elevation | Osteoclast differentiation; Joint erosion; Macrophage-mediated inflammation |
Fibrotic Disorders (e.g., Pulmonary Fibrosis) | Alveolar macrophage CSF-1R overexpression | M2 polarization; Extracellular matrix deposition; Tissue remodeling |
Targeting CSF-1R represents a multipronged therapeutic strategy that disrupts protumorigenic signaling while reprogramming the immune microenvironment. The primary rationale centers on reversing macrophage-mediated immunosuppression. TAMs inhibit cytotoxic T-lymphocyte (CTL) function through immune checkpoint ligand expression (PD-L1, B7-H4), arginine metabolism via arginase-1, and recruitment of regulatory T cells (Tregs) through CCL22 secretion [6]. Preclinical data demonstrate that CSF-1R inhibition depletes M2-like TAMs by 40–60% and reprograms remaining macrophages toward an M1-like phenotype expressing MHC class II, CD80, and inducible nitric oxide synthase (iNOS) [5] [6]. This shift correlates with increased CD8+ T-cell infiltration and interferon-gamma (IFNγ) production, creating a permissive environment for immune-mediated tumor clearance.
The second rationale involves disrupting supportive tumor niches. CSF-1R signaling promotes the formation of "vascular niche" macrophages that express Tie2 and VEGF-A, directly facilitating tumor angiogenesis. Additionally, metastatic breast cancer cells secrete CSF-1 to recruit macrophages that produce epidermal growth factor (EGF), establishing a paracrine loop where tumor cells migrate toward EGF while macrophages migrate toward CSF-1. Inhibiting CSF-1R abrogates this co-migration, reducing metastasis by >80% in murine models [6].
c-Fms-IN-9 exhibits specific properties that optimize these mechanisms. As a thieno[3,2-d]pyrimidine derivative, it achieves subnanomolar potency against unphosphorylated c-FMS (IC50 < 0.01 μM) with selectivity over closely related kinases like c-KIT (IC50 = 0.1–1 μM) [5]. This selectivity minimizes off-target effects on mast cells and hematopoietic progenitors, which rely on c-KIT signaling. Furthermore, its ability to inhibit unphosphorylated CSF-1R suggests activity against ligand-independent receptor activation, a feature observed in some therapy-resistant tumors.
Combination approaches magnify therapeutic potential. CSF-1R inhibition synergizes with PD-1/PD-L1 blockade by counteracting TAM-mediated T-cell exhaustion. In pancreatic adenocarcinoma models, c-Fms-IN-9 analogues combined with anti-PD-1 increase CXCL9/10-expressing macrophages by 3.5-fold, recruiting CXCR3+ CD8+ T cells into tumor islets [4]. Similarly, coupling CSF-1R inhibition with radiotherapy enhances abscopal effects by repolarizing macrophages toward an immunostimulatory phenotype that presents tumor antigens and secretes pro-inflammatory cytokines (IL-12, TNF-α) [3].
Table 2: Therapeutic Mechanisms of c-FMS Inhibition in Disease Contexts
Therapeutic Mechanism | Oncological Impact | Immunological Impact |
---|---|---|
M2-like TAM Depletion | Reduces immunosuppression, angiogenesis, and matrix remodeling | Diminishes IL-10, TGF-β, and arginase-1 production |
Macrophage Repolarization | Promotes antigen presentation and T-cell priming | Increases MHC-II, CD80, IL-12, and iNOS expression |
Chemokine Axis Modulation | Disrupts CXCL12-mediated metastatic niches | Enhances CXCL9/10-dependent CD8+ T-cell recruitment |
Osteoclast Inhibition | Prevents lytic bone destruction in metastases | Reduces RANKL-mediated osteoclastogenesis |
c-Fms-IN-9 occupies a distinctive niche within the CSF-1R inhibitor landscape due to its chemical structure, selectivity profile, and mechanism of action. It is classified as a type II kinase inhibitor, binding the inactive ("DFG-out") conformation of CSF-1R with high specificity. This contrasts with type I inhibitors (e.g., BLZ945, DC72116) that target the active ATP-bound conformation and exhibit broader off-target interactions [5] [8]. The thieno[3,2-d]pyrimidine core of c-Fms-IN-9 facilitates hydrogen bonding with Cys666 in the hinge region and hydrophobic interactions within the allosteric pocket, conferring exceptional affinity for unphosphorylated CSF-1R [5]. Patent data (WO2014145023A1) confirm its 100-fold selectivity over VEGFR2 and PDGFRβ, minimizing risks of hypertension and edema associated with multi-kinase angiogenesis inhibitors [5].
Clinically evaluated CSF-1R inhibitors demonstrate variable pharmacologic limitations. Pexidartinib (PLX3397), approved for tenosynovial giant cell tumor, inhibits c-KIT and FLT3, causing hair depigmentation and hematologic toxicity. Similarly, cabiralizumab (FPA008) exhibits poor blood-brain barrier penetration, restricting utility in gliomas [5]. c-Fms-IN-9’s brain penetrance remains uncharacterized, but its physicochemical properties (molecular weight <500 Da, moderate lipophilicity) suggest potential CNS accessibility. Among investigational agents, c-Fms-IN-9’s subnanomolar IC50 against unphosphorylated CSF-1R (<0.01 μM) exceeds the potency of edicotinib (JNJ-40346527, IC50=0.1–1 μM) and vimseltinib (DCC-3014, IC50<0.01 μM for CSF-1R but 0.1–1 μM for c-KIT) [5].
The compound’s differentiation extends to functional outcomes. Unlike depleting agents (e.g., sCSF1Rinh, BLZ945), which reduce microglial densities by >70%, c-Fms-IN-9 may permit homeostatic macrophage functions by modulating activation without complete ablation [1] [5]. This partial inhibition could preserve immunostimulatory macrophages that produce CXCL9, a chemokine essential for recruiting stem-like CD8+ T cells during anti-PD-1 therapy [4].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7